molecular formula C16H16N4O3S B2811085 1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea CAS No. 1060313-44-1

1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Cat. No.: B2811085
CAS No.: 1060313-44-1
M. Wt: 344.39
InChI Key: JCBFUHCOCMJOEH-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea (CAS Number: 1060313-44-1 ) is a synthetic organic compound featuring a complex fused heterocyclic system. This urea derivative is built around a thiazolo[3,2-a]pyrimidine core, a scaffold of significant interest in medicinal chemistry . Compounds containing this and related fused heterocyclic structures are frequently investigated for their diverse biological activities and potential as therapeutic agents . While the specific biological data for this compound is not widely reported in the public domain, its molecular structure suggests it is a valuable candidate for high-throughput screening and lead optimization studies. Researchers are exploring such complex heterocyclic urea derivatives for a range of applications, including the development of new antimicrobial agents, given the urgent need to address antimicrobial resistance . The presence of the urea linkage and the fused nitrogen-containing rings makes it a compelling subject for structure-activity relationship (SAR) studies, particularly in the design of enzyme inhibitors. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-9-4-5-12(23-3)11(8-9)18-15(22)19-13-10(2)17-16-20(14(13)21)6-7-24-16/h4-8H,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBFUHCOCMJOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea typically involves a multi-step process:

    Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include thiourea, aldehydes, and ammonia or amines.

    Introduction of the Methoxy-Methylphenyl Group: This step involves the reaction of the thiazolopyrimidine core with a methoxy-methylphenyl derivative, often through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate product with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy-methylphenyl group or the thiazolopyrimidine core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted urea derivatives.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Thiazolo-pyrimidine derivatives have been studied for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer potential .
    • A study on related thiazolo-pyrimidines demonstrated their ability to inhibit tumor growth in vivo, indicating a promising avenue for further research on this specific compound's efficacy against cancer .
  • Antimicrobial Properties :
    • The compound's structure may confer antimicrobial activity. Similar derivatives have shown effectiveness against a range of bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents .
    • The mechanism of action is thought to involve interference with microbial cellular processes, although specific studies on this compound are still needed to confirm such effects.
  • Anti-inflammatory Effects :
    • Compounds with similar thiazolo-pyrimidine scaffolds have been reported to exhibit anti-inflammatory properties in various models of inflammation. This suggests that the compound may be useful in treating inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity :
    • There is growing interest in the use of synthetic compounds as alternatives to conventional pesticides. Given the increasing resistance of pests to existing pesticides, compounds like 1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea may serve as effective biocontrol agents against agricultural pests .
    • Preliminary studies on related compounds indicate potential efficacy in managing pest populations while minimizing environmental impact.
  • Plant Growth Regulation :
    • Some thiazolo-pyrimidine derivatives have been explored for their ability to promote plant growth or enhance stress resistance in plants. This could position the compound as a valuable tool in sustainable agriculture practices .

Case Study 1: Anticancer Efficacy

A series of experiments conducted on thiazolo-pyrimidine derivatives showed significant inhibition of cell proliferation in human cancer cell lines. The study utilized various concentrations of these compounds and assessed their cytotoxic effects through MTT assays, revealing IC50 values that suggest strong anticancer potential.

Case Study 2: Antimicrobial Testing

In vitro testing of similar compounds against Gram-positive and Gram-negative bacteria demonstrated notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to some commercially available antibiotics, highlighting the need for further exploration into this compound's antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, emphasizing substituent effects, synthesis, and biological relevance.

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Molecular Weight Key Features/Applications Reference
Target Compound Thiazolo[3,2-a]pyrimidine - 2-Methoxy-5-methylphenyl (urea-linked)
- 7-Methyl, 5-oxo
383.25 (calc.) Urea linker for H-bonding; potential kinase inhibition
1-(2,4-Dichlorophenyl)-3-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}urea Thiazolo[3,2-a]pyrimidine - 2,4-Dichlorophenyl (urea-linked)
- 3,7-Dimethyl, 5-oxo
383.25 Enhanced lipophilicity (Cl substituents)
Ethyl 3-(3-(substituted phenyl)ureido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine - 2,4-Dimethoxyphenyl
- Ethyl carboxylate at C6
~480 (est.) Anticancer activity; ester group for solubility
6-Acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidine-3(2H)-one Thiazolo[3,2-a]pyrimidine - Acetyl at C6
- Phenylhydrazone at C2
406.45 (calc.) Diastereoselective synthesis; H-bonded crystals
(R)-2-Amino-4-hydroxy-N-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)butanamide Thiazolo[3,2-a]pyrimidine - Aspartic acid derivative (amide-linked)
- Hydroxybutanamide at C3
~325 (est.) Anti-liver fibrosis activity

Key Observations

Urea vs. Amide Linkers: The urea group in the target compound enables bifurcated hydrogen bonding, a feature critical for target engagement in kinase inhibitors . In contrast, the aspartic acid derivative uses an amide linker, favoring interactions with polar residues in enzymatic active sites. C6 Modifications: Ethyl carboxylate (compound 7a,b ) and acetyl groups (compound in ) at C6 influence solubility and steric bulk, affecting binding to hydrophobic pockets.

Synthesis Methods :

  • The target compound’s urea linkage is likely synthesized via reaction of a thiazolopyrimidine amine with an isocyanate derivative, analogous to the method in (yield ~70–80%).
  • Crystal structures of related compounds (e.g., ) reveal puckered pyrimidine rings (deviation ~0.224 Å from planarity), which may enhance binding to flexible protein domains.

Biological Relevance :

  • Thiazolopyrimidines with urea linkers (e.g., target compound and dichlorophenyl analog) are hypothesized to inhibit kinases via ATP-competitive binding, similar to Raf kinase inhibitors .
  • Anti-liver fibrosis activity in compound 29 highlights the scaffold’s versatility, with the hydroxybutanamide substituent enabling interactions with fibrotic pathway targets.

Physicochemical Properties: The methoxy-methylphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas dichlorophenyl substituents prioritize hydrophobic interactions. X-ray data confirm that fused thiazolopyrimidine rings adopt non-planar conformations (dihedral angles up to 80.94° with aryl substituents), influencing molecular recognition.

Biological Activity

The compound 1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S, and its structure features a thiazolo[3,2-a]pyrimidine core linked to a methoxy-substituted phenyl group. The presence of these functional groups is crucial for its biological activity.

The mechanism of action of this compound involves interactions with various biological targets. The thiazolo[3,2-a]pyrimidine moiety can modulate enzyme activity or receptor interactions, which may lead to alterations in signaling pathways associated with cell proliferation and apoptosis. The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays using human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) have shown that compounds similar to this compound possess IC50 values in the low micromolar range. For example, related thiazolopyridazine derivatives exhibited IC50 values ranging from 6.90 µM to 51.46 µM compared to doxorubicin's IC50 range of 11.26 µM to 23.47 µM .

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The compound's structural features may contribute to its ability to inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or protein function.

Anticonvulsant Activity

Some thiazole-containing compounds have demonstrated anticonvulsant effects in animal models. The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance anticonvulsant efficacy .

Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, researchers synthesized several analogs and tested them against multiple cancer cell lines. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity. Notably, one derivative showed an IC50 value significantly lower than that of doxorubicin .

Study 2: SAR Analysis

A comprehensive SAR analysis was conducted on a series of thiazole derivatives. It was found that the presence of specific substituents on the phenyl ring was critical for achieving desired biological activities. Compounds with halogen substitutions demonstrated improved potency against certain cancer cell lines .

Data Summary

Biological Activity IC50 Values (µM) Reference
MCF-7 (Breast Cancer)10.39 - 19.35
HCT-116 (Colon Cancer)6.90 - 51.46
A549 (Lung Cancer)Not specified
Antimicrobial ActivityVaries by strain
Anticonvulsant ActivityVaries by model

Q & A

Basic Research Question

  • X-ray Crystallography: Resolves spatial conformation (e.g., puckered pyrimidine ring with dihedral angles up to 80.94° between fused rings) and hydrogen-bonding networks (C–H···O interactions) .
  • NMR Spectroscopy: Confirms substituent positions (e.g., methoxy and methyl groups via 1^1H and 13^{13}C NMR) .
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm1^{-1}) and urea (N–H, ~3300 cm1^{-1}) functional groups .
  • HPLC: Monitors reaction progress and purity (>95% threshold recommended) .

How do substituents on the thiazolo[3,2-a]pyrimidine core affect the compound’s physicochemical properties?

Advanced Research Question
Substituents modulate solubility, stability, and bioactivity:

Substituent TypeImpact on PropertiesExample from Literature
Methoxy Groups Increase hydrophobicity and π-π stacking in crystal packing .2,4,6-Trimethoxybenzylidene .
Halogens (e.g., F) Enhance metabolic stability and intermolecular interactions (C–F···H bonds) .2-Fluorobenzylidene derivatives .
Aryl Groups Improve selectivity for enzyme targets (e.g., kinases) via steric effects .4-Methoxyphenyl derivatives .

Methodological Insight: Computational modeling (e.g., DFT) paired with experimental data can predict substituent effects on reactivity .

What strategies can resolve contradictions in reported biological activities of similar thiazolo-pyrimidine derivatives?

Advanced Research Question
Discrepancies often arise from assay conditions or structural variations:

  • Control Experiments: Compare IC50_{50} values across standardized assays (e.g., kinase inhibition vs. COX-2 inhibition) .
  • Structural Alignment: Use X-ray data to correlate bioactivity with conformational flexibility (e.g., boat vs. planar pyrimidine rings) .
  • Meta-Analysis: Aggregate data from analogs (e.g., 5-phenyl vs. 5-thiophenyl derivatives) to identify trends in SAR .

How can researchers design experiments to determine the urea moiety’s role in target binding?

Advanced Research Question

  • Mutagenesis Studies: Replace urea with thiourea or amide groups to assess hydrogen-bonding contributions .
  • Docking Simulations: Map urea interactions with active-site residues (e.g., using AutoDock Vina with PDB structures) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to differentiate urea’s role in affinity vs. entropy .

How can crystal packing data inform formulation strategies for this compound?

Advanced Research Question

  • Polymorphism Screening: Use solvent evaporation (ethyl acetate/ethanol) to isolate stable polymorphs .
  • Hirshfeld Surface Analysis: Identify dominant intermolecular interactions (e.g., H-bonding vs. van der Waals) affecting solubility .
  • Co-Crystallization: Explore co-formers (e.g., succinic acid) to enhance dissolution rates .

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